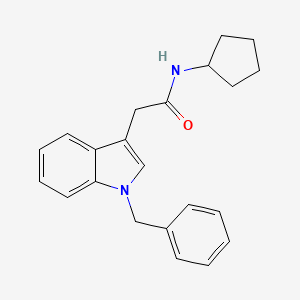

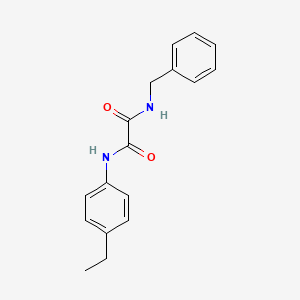

![molecular formula C22H25N5O3 B2400050 3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 1190759-77-3](/img/structure/B2400050.png)

3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

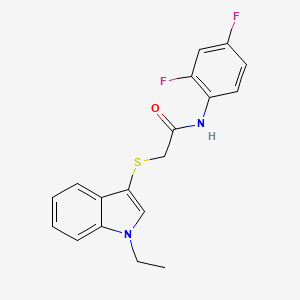

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a pyridine ring, which is a basic heterocyclic ring that is often used in drugs for its ability to bind to various biological targets . The compound also features a 1,4-diazepine ring, which is a seven-membered ring with two nitrogen atoms. This ring is found in many psychoactive drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide . The pyridine ring could be formed through a number of methods, including the Chichibabin synthesis . The 1,4-diazepine ring could be formed through a condensation reaction .Molecular Structure Analysis

The compound contains several functional groups that could potentially be involved in binding to biological targets. These include the piperazine and pyridine rings, as well as the carbonyl groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could potentially undergo N-alkylation . The carbonyl groups could potentially undergo reactions such as reduction or nucleophilic addition .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health challenge, and there is a continuous need for effective anti-TB drugs. Researchers have investigated the anti-tubercular potential of this compound. In a study by Singireddi et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant anti-TB activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells. Further development and optimization of these derivatives are warranted.

Inhibition of ADAMTS

The compound has been explored for its potential to inhibit ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). ADAMTS enzymes play a crucial role in cartilage homeostasis and are implicated in inflammatory conditions and cartilage degradation. The compound’s inhibitory effects on ADAMTS could have implications for treating inflammatory diseases and maintaining cartilage health .

Benzothiazole Derivatives

In another study, researchers synthesized novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. Although not directly related to the compound , this work highlights the versatility of piperazine-based structures in drug discovery. The synthesized derivatives were characterized, and their potential biological activities were investigated .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-oxo-3-[4-(pyridin-3-ylmethyl)piperazin-1-yl]propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c28-20(27-12-10-26(11-13-27)15-16-4-3-9-23-14-16)8-7-19-22(30)24-18-6-2-1-5-17(18)21(29)25-19/h1-6,9,14,19H,7-8,10-13,15H2,(H,24,30)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPUSSGGEDSSDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)

![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)